molecular formula C7H13Cl2N B6176308 1-{1-chlorospiro[2.3]hexan-1-yl}methanamine hydrochloride CAS No. 2551119-86-7

1-{1-chlorospiro[2.3]hexan-1-yl}methanamine hydrochloride

Cat. No.: B6176308
CAS No.: 2551119-86-7
M. Wt: 182.1
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Description

1-{1-chlorospiro[2.3]hexan-1-yl}methanamine hydrochloride is a chemical compound with the molecular formula C7H12ClN.ClH. It is a derivative of spiro compounds, which are characterized by their unique bicyclic structure

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with spiro[2.3]hexane as the starting material.

  • Chlorination: The spiro[2.3]hexane undergoes chlorination to introduce the chlorine atom at the 1-position, forming 1-chlorospiro[2.3]hexane.

  • Amination: The chlorinated compound is then subjected to amination, where an amine group is introduced to form 1-{1-chlorospiro[2.3]hexan-1-yl}methanamine.

  • Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to enhance the efficiency of the reactions.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, where the amine group is converted to an amine oxide.

  • Reduction: Reduction reactions can reduce the chlorine atom, leading to the formation of different derivatives.

  • Substitution: Substitution reactions can replace the chlorine atom with other functional groups, resulting in a variety of products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Amines, amine oxides.

  • Reduction Products: Alcohols, amines.

  • Substitution Products: Different functionalized spiro compounds.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular structures.

  • Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and interactions.

  • Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-{1-chlorospiro[2.3]hexan-1-yl}methanamine hydrochloride exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 1-{5-benzyl-5-azaspiro[2.3]hexan-1-yl}methanamine dihydrochloride: A structurally related compound with a benzyl group.

  • {spiro[2.3]hexan-1-yl}methanamine: A simpler derivative without the chlorine atom.

Uniqueness: 1-{1-chlorospiro[2

Properties

CAS No.

2551119-86-7

Molecular Formula

C7H13Cl2N

Molecular Weight

182.1

Purity

95

Origin of Product

United States

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